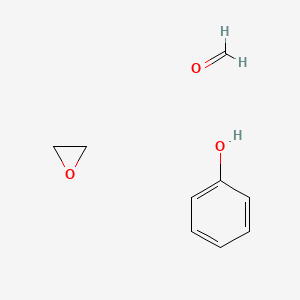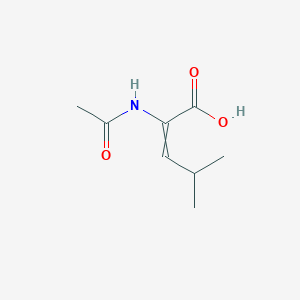
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- is an organic compound with the molecular formula C7H11NO3. This compound belongs to the class of unsaturated carboxylic acids and is characterized by the presence of a double bond in the pentenoic acid chain, an acetylamino group, and a methyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- can be achieved through various organic synthesis techniques. One common method involves the reaction of 2-pentenoic acid with acetic anhydride in the presence of a catalyst to introduce the acetylamino group. The reaction conditions typically include:
Temperature: 50-70°C
Catalyst: Acidic catalyst such as sulfuric acid or phosphoric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: 2-Pentenoic acid, acetic anhydride, and catalysts
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time
Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of saturated carboxylic acids
Substitution: Formation of substituted amides or thioamides
Wissenschaftliche Forschungsanwendungen
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid chain can undergo reactions that modify the compound’s structure and function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentenoic acid, 2-(acetylamino)-, (Z)-: Similar structure but lacks the methyl group at the 4-position.
3-Pentenoic acid, 2-(acetylamino)-, (Z)-: The double bond is located at the 3-position instead of the 2-position.
4-Pentenoic acid, 2-(acetylamino)-, (Z)-: The double bond is located at the 4-position, resulting in different reactivity.
Uniqueness
2-Pentenoic acid, 2-(acetylamino)-4-methyl-, (Z)- is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pentenoic acid derivatives and may contribute to its specific applications and properties.
Eigenschaften
CAS-Nummer |
74839-85-3 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-acetamido-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h4-5H,1-3H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
HKRUIYBBGZRHRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)
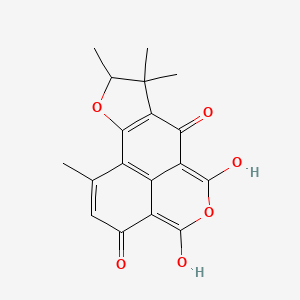

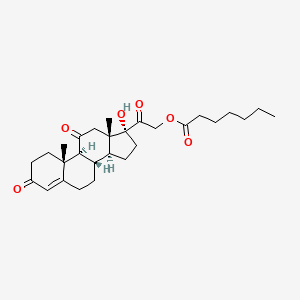
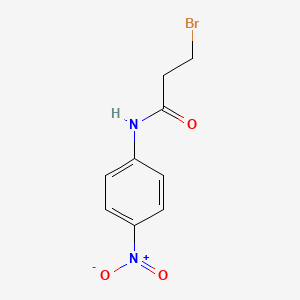
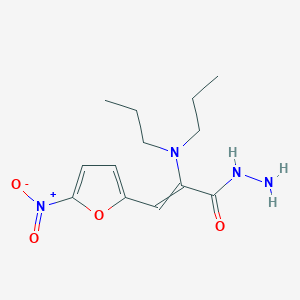
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)
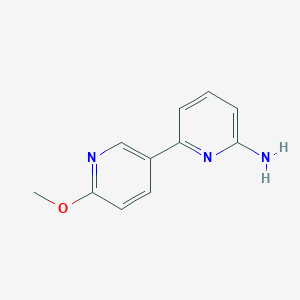

![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)
